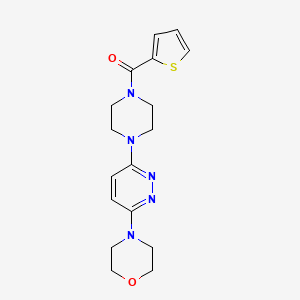

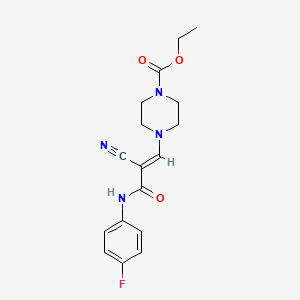

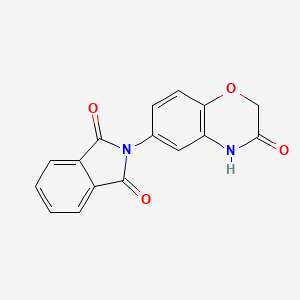

![molecular formula C45H54N2O21 B2542986 (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-乙酰氨基-5-乙酰氧基-6-(乙酰氧基甲基)-4-[(2R,3R,4S,5S,6R)-3,4,5-三乙酰氧基-6-(乙酰氧基甲基)氧杂环己烷-2-基]氧氧杂环己烷-2-基]氧基-2-(9H-芴-9-基甲氧羰基氨基)丁酸 CAS No. 125760-33-0](/img/structure/B2542986.png)

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-乙酰氨基-5-乙酰氧基-6-(乙酰氧基甲基)-4-[(2R,3R,4S,5S,6R)-3,4,5-三乙酰氧基-6-(乙酰氧基甲基)氧杂环己烷-2-基]氧氧杂环己烷-2-基]氧基-2-(9H-芴-9-基甲氧羰基氨基)丁酸

描述

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions and the use of various reagents and catalysts. In the case of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, the process includes alkylation, catalytic hydrogenation, and treatment with specific side chains to yield derivatives with antimicrobial properties, particularly against Gram-negative bacteria . Similarly, the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones involves oxidative cyclisation mediated by Mn(III), leading to compounds that can be used to create biologically active amino acids . The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones is another example, where a series of reactions involving acetylation, treatment with triethylamine and formamide, and refluxation with urea are used to produce compounds with potential antimicrobial activities .

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their biological activity. For instance, N-acetylbacillosamine has been identified as a 4-acetamido-2-amino-2,4,6-trideoxy-hexose, with a specific configuration at C-2 and a C1 conformation, which is important for its biological function . The structural variations on N-acetylneuraminic acid have also been studied, leading to the synthesis of derivatives with different substituents and their evaluation as inhibitors of sialidase from Vibrio cholerae .

Chemical Reactions Analysis

Chemical reactions are at the heart of synthesizing new compounds. The ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate is an example of a reaction that leads to the synthesis of 4-acylamino- and 4-arylsulfonylamino-1,2-diaminobutanes . Another example is the radical reaction of Williams’ glycinate auxiliaries with α-amidoacrylates, which results in orthogonally functionalized diaminoglutamic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are essential for their practical application. For example, the solvent-dependent (Z)/(E)-isomerism of 3-hydroxy-2-cyanoalk-2-enamides and related compounds is an important characteristic that affects their structure and reactivity . The efficient synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid demonstrates the importance of understanding the mechanism of formation and the isolation of intermediates to optimize the synthesis process .

科学研究应用

合成与表征

肽核酸单体:一项研究详细介绍了一种新型肽核酸 (PNA) 单体的合成,该单体具有二茂铁尿嘧啶单元。这项工作展示了用于在生物化学和分子生物学中应用的复杂分子创建中采用的复杂合成策略,表明功能化分子在开发新生物材料中的重要性 (Gasser 等,2006)。

受保护肽片段的合成:另一项研究介绍了一种用于固相肽合成的锚定新方法,能够有效地创建完全受保护的肽酸。这项研究强调了先进合成技术在肽化学和药物开发中的重要性 (Albericio & Bárány,1991)。

生物医学应用

唾液酸酶抑制剂:对 4H-吡喃衍生物作为流感治疗的唾液酸酶抑制剂的合成和生物学评估的研究展示了复杂化学合成在抗病毒药物开发中的应用。这项工作强调了化学化合物在新治疗剂发现中的作用 (Smith 等,1999)。

抗微生物活性:一项关于合成 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮用于抗微生物应用的研究说明了合成化学在解决医疗保健挑战(例如开发新抗生素)中的更广泛影响 (Sharma、Sharma 和 Rane,2004)。

方法学进步

- 聚合技术:谷氨酸衍生物的有机催化开环聚合代表了聚合物科学的创新方法,证明了复杂分子在创建具有生物医学和材料科学潜在应用的新聚合物材料中的效用 (Thillaye du Boullay 等,2010)。

属性

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N2O21/c1-20(35(42(55)56)47-45(57)60-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)61-43-36(46-21(2)48)39(37(62-24(5)51)33(66-43)18-58-22(3)49)68-44-41(65-27(8)54)40(64-26(7)53)38(63-25(6)52)34(67-44)19-59-23(4)50/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,48)(H,47,57)(H,55,56)/t20-,33-,34-,35+,36-,37+,38+,39-,40+,41-,43+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSXZUSKVRRKAI-UFQULINBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N2O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099486 | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

CAS RN |

125760-33-0 | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125760-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

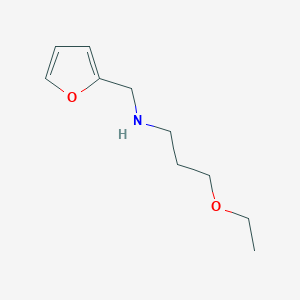

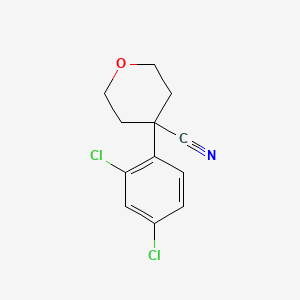

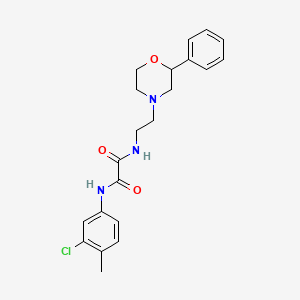

![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)

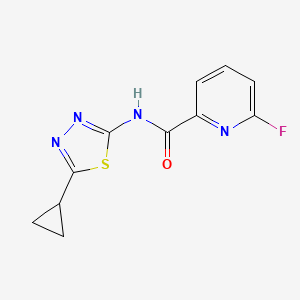

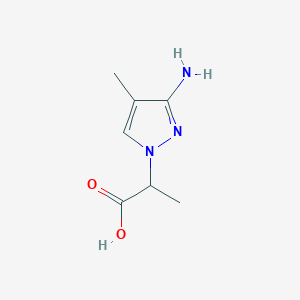

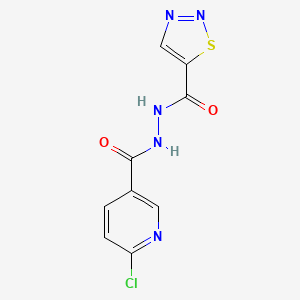

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)

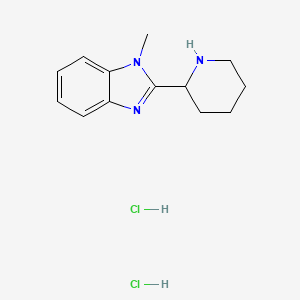

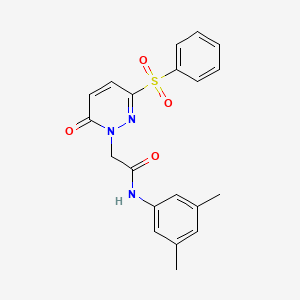

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)